5-Vinylpyridine-2-carbonitrile
Description
Significance of Pyridine-Based Heterocycles in Contemporary Chemical Science
Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif of immense importance in chemistry. wikipedia.orgnih.gov Its derivatives are ubiquitous, appearing in natural products like nicotine (B1678760) and in a vast number of synthetic compounds with diverse applications. nih.govsemanticscholar.org The nitrogen atom in the pyridine ring imparts a weak basicity and allows for the formation of hydrogen bonds, which can influence the solubility and biological activity of molecules. rsc.org This has made pyridine and its analogs a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates for a wide range of diseases. rsc.orgrsc.org Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, serving as ligands in catalysis and as components of functional materials with specific electronic and optical properties. nih.govias.ac.inchim.it
The reactivity of the pyridine ring is distinct from its carbocyclic analog, benzene. The nitrogen atom's electron-withdrawing nature makes the ring more susceptible to nucleophilic attack, particularly at the 2 and 4 positions, while being less reactive towards electrophilic substitution. wikipedia.org This unique reactivity profile allows for a wide range of chemical transformations, making pyridines versatile building blocks in organic synthesis. nih.gov
Contextualizing the Role of Vinyl and Nitrile Functionalities in Pyridine Systems
The introduction of vinyl and nitrile groups onto the pyridine ring, as seen in 5-Vinylpyridine-2-carbonitrile, dramatically expands its chemical utility. The vinyl group (—CH=CH₂) is a reactive handle that can participate in a variety of chemical reactions. It is particularly susceptible to conjugate addition, where nucleophiles add to the β-carbon of the vinyl group. bath.ac.ukthieme-connect.com This reactivity is influenced by the position of the vinyl group on the pyridine ring; 2- and 4-vinylpyridines readily undergo conjugate addition, whereas 3-vinylpyridine (B15099) is less reactive due to the lack of electronic stabilization of the intermediate carbanion by the ring nitrogen. thieme-connect.com The vinyl group also allows for polymerization, leading to the formation of polymers with pyridine moieties in their side chains. wikipedia.orgmdpi.com These polymers have found applications as tire-cord binders, in dye receptive fibers, and as catalyst supports. wikipedia.orgmdpi.com
The nitrile group (—C≡N) is another highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. researchgate.net The strong electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the pyridine ring, affecting its reactivity and the properties of any resulting materials. biosynth.com
Overview of Research Trajectories for this compound
Research concerning this compound and related structures has followed several key trajectories. A significant area of investigation has been its synthesis. While specific synthetic routes for this compound are not extensively detailed in the provided search results, general methods for the synthesis of vinylpyridines often involve the condensation of a methylpyridine with formaldehyde (B43269) followed by dehydration. wikipedia.orggoogle.com The synthesis of substituted pyridines can also be achieved through multicomponent reactions and transition metal-catalyzed cycloadditions. researchgate.netbcrcp.ac.in
Another major research focus is the application of vinylpyridine derivatives in polymer chemistry. The ability of the vinyl group to undergo polymerization has been exploited to create a variety of functional polymers. wikipedia.orgmdpi.com For instance, copolymers of vinylpyridine and other monomers have been investigated for applications in materials science and catalysis. mdpi.comacs.org
Furthermore, the reactivity of the vinyl and nitrile groups makes this compound a valuable intermediate in organic synthesis. The vinyl group can be functionalized through various addition reactions, while the nitrile group can be transformed into other functional groups, providing access to a wide range of more complex molecules. bath.ac.ukthieme-connect.com For example, a related compound, 5-vinylpyridine-2-carboxylic acid, has been used in the synthesis of modulators for the PD-1/PD-L1 protein-protein interaction, which is a target in cancer immunotherapy. google.com
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 63405-32-3 |
| Molecular Formula | C₈H₆N₂ |
| Molecular Weight | 130.15 g/mol |
| MDL Number | MFCD18384248 |
This data is sourced from Matrix Scientific. matrixscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWFGKIAJIQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570201 | |
| Record name | 5-Ethenylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-32-3 | |
| Record name | 5-Ethenylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Vinylpyridine 2 Carbonitrile and Its Precursors
Targeted Synthesis of 5-Vinylpyridine-2-carbonitrile
The construction of the this compound molecule requires a carefully orchestrated sequence of reactions to install the desired functionalities at specific positions on the pyridine (B92270) ring. The synthetic strategy must address the inherent reactivity of the pyridine nucleus and control the regioselectivity of the transformations.
Strategic Approaches to Vinylpyridine Scaffolds
The introduction of a vinyl group onto a pyridine ring can be achieved through several strategic approaches. A common and effective method involves the use of pre-functionalized pyridine derivatives, such as halopyridines, which can then undergo cross-coupling reactions. For instance, a 5-halopyridine can serve as a precursor, where the halogen atom is substituted with a vinyl group using organometallic reagents.
Another strategy involves the construction of the pyridine ring itself with the vinyl substituent already in place. This can be accomplished through multi-component reactions or cycloaddition strategies where one of the building blocks contains the vinyl moiety. However, for the synthesis of a specifically substituted pyridine like this compound, a post-functionalization approach is often more practical and allows for greater control over the substitution pattern.
A plausible synthetic route to a vinylpyridine scaffold suitable for further functionalization to the target molecule could start from a readily available pyridine derivative. For example, a pyridine N-oxide can be selectively halogenated at the 2-position, providing a handle for subsequent reactions.
Introduction of the Carbonitrile Moiety: Mechanistic Considerations
The introduction of a carbonitrile (cyano) group onto the pyridine ring is a critical step in the synthesis of this compound. Several methods are available for the cyanation of aromatic rings, each with its own mechanistic pathway.
One of the most common methods is the nucleophilic aromatic substitution (SNAr) of a halopyridine with a cyanide salt, such as potassium cyanide or sodium cyanide. This reaction is particularly effective when the halogen is at the 2- or 4-position of the pyridine ring, as these positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The mechanism involves the addition of the cyanide ion to the carbon bearing the halogen, forming a Meisenheimer-like intermediate, followed by the elimination of the halide ion to restore aromaticity.
Another powerful method for the introduction of a cyano group is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a copper(I) cyanide salt. This method is particularly useful for introducing the cyano group at positions that are not readily accessible through direct nucleophilic substitution.
Direct C-H cyanation of pyridines is an emerging and atom-economical approach. nih.gov This can be achieved through various methods, including transition-metal-catalyzed reactions or photoredox catalysis. mdpi.comnih.gov The mechanism often involves the activation of a C-H bond, followed by the introduction of the cyano group from a suitable cyanide source. For the synthesis of this compound, a regioselective C-H cyanation at the 2-position of a 5-vinylpyridine precursor would be an ideal, albeit challenging, transformation.
A practical approach for the synthesis of the target molecule could involve the cyanation of a pre-existing 2-halopyridine derivative. For instance, 2-chloro-5-vinylpyridine (B115529) could be subjected to cyanation to yield this compound.
Regioselective Functionalization Strategies
The synthesis of a disubstituted pyridine such as this compound necessitates a high degree of regiocontrol. eurekaselect.comacs.orgbenthamdirect.com The inherent electronic properties of the pyridine ring often direct incoming substituents to specific positions. However, to achieve the desired 2,5-substitution pattern, more sophisticated strategies are required.
One effective strategy is to start with a di-functionalized pyridine precursor, such as a 2,5-dihalopyridine, and then selectively functionalize each position. The differential reactivity of the halogens can be exploited to achieve regioselectivity. For example, in a 2-bromo-5-chloropyridine, the C-Br bond is generally more reactive towards certain cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 2-position. Conversely, under other conditions, the 5-position might be more reactive.
The use of directing groups is another powerful tool for controlling regioselectivity. A directing group can be temporarily installed on the pyridine ring to guide a reagent to a specific position, and then subsequently removed.
For the synthesis of this compound, a potential regioselective strategy could involve starting with 2,5-dibromopyridine. A regioselective cyanation could be performed at the 2-position, followed by a vinylation reaction at the 5-position. The success of this approach would depend on the ability to control the conditions of each reaction to favor the desired isomer.
Metal-Catalyzed Organic Transformations in this compound Synthesis
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its precursors is no exception. acsgcipr.orgthieme-connect.com Palladium, cobalt, and rhodium catalysts, in particular, offer powerful tools for the formation of C-C and C-N bonds with high efficiency and selectivity.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, C-N coupling)
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the formation of carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly well-suited for the introduction of a vinyl group onto a pyridine ring. rsc.orgnih.gov
For the synthesis of this compound, a key step could be the Suzuki-Miyaura coupling of a 5-halopyridine-2-carbonitrile precursor with a vinylboronic acid or a vinylboronate ester. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron reagent, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.
The regioselective Suzuki-Miyaura coupling of dihalopyridines has been extensively studied. rsc.orgnih.gov For a 2,5-dihalopyridine, it is often possible to selectively couple at the 5-position, leaving the 2-position available for subsequent functionalization, such as cyanation. This selectivity is influenced by factors such as the nature of the halogens, the palladium catalyst and ligands, and the reaction conditions.
Palladium catalysts are also effective for C-N bond formation, such as in the Buchwald-Hartwig amination. While not directly applicable to the synthesis of the carbonitrile group, this highlights the versatility of palladium catalysis in the functionalization of pyridine rings.
| Reaction Type | Pyridine Precursor | Coupling Partner | Catalyst/Ligand | Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromopyridine-2-carbonitrile | Vinylboronic acid | Pd(PPh3)4 | This compound |
| Suzuki-Miyaura Coupling | 2,5-Dibromopyridine | Vinylboronic acid (1 eq.) | PdCl2(dppf) | 2-Bromo-5-vinylpyridine |
| Cyanation | 2-Bromo-5-vinylpyridine | Zn(CN)2 | Pd(dppf)Cl2 | This compound |
Cobalt and Rhodium Complex Catalysis in Heterocycle Synthesis
In addition to palladium, complexes of cobalt and rhodium have emerged as powerful catalysts for the synthesis of substituted pyridines. bohrium.comrsc.orgorganic-chemistry.orggoogle.comamazonaws.comrsc.orgacs.orgnih.govrsc.orgresearchgate.netnih.gov These metals can catalyze [2+2+2] cycloaddition reactions between alkynes and nitriles to construct the pyridine ring itself. This approach offers a high degree of convergency and atom economy.
For the synthesis of this compound, a hypothetical cobalt- or rhodium-catalyzed [2+2+2] cycloaddition could involve the reaction of a diyne with a nitrile that already contains the vinyl group, or vice versa. The regioselectivity of such cycloadditions can often be controlled by the steric and electronic properties of the substrates and the catalyst system.
Cobalt catalysts have also been shown to be effective in C-H functionalization reactions of pyridines. nih.gov This could potentially be applied to the direct introduction of the vinyl or cyano group onto a pre-existing pyridine scaffold, although achieving the desired 2,5-disubstitution pattern would be a significant challenge.
Rhodium catalysts are well-known for their ability to catalyze a variety of organic transformations, including C-H activation and functionalization. organic-chemistry.orgamazonaws.comrsc.orgacs.orgnih.govrsc.org Rhodium-catalyzed reactions could be envisioned for the regioselective introduction of either the vinyl or the cyano group onto a pyridine precursor. For example, a rhodium-catalyzed C-H vinylation of a 2-cyanopyridine (B140075) could be a possible route to the target molecule.
| Metal Catalyst | Reaction Type | Starting Materials | Potential Product | Key Features |
|---|---|---|---|---|
| Cobalt | [2+2+2] Cycloaddition | Diynes and vinyl-substituted nitriles | Substituted vinylpyridines | Atom-economical ring formation |
| Rhodium | C-H Vinylation | 2-Cyanopyridine and a vinyl source | 2-Cyano-vinylpyridines | Direct functionalization of C-H bonds |
| Cobalt | C-H Functionalization | Substituted pyridines | Functionalized pyridines | Potential for late-stage modification |
Oxidative Coupling Reactions involving Vinylpyridines
Oxidative coupling reactions, particularly those catalyzed by transition metals, have emerged as powerful tools for the formation of carbon-carbon bonds. The palladium-catalyzed oxidative Heck coupling represents a significant strategy for the arylation of vinylpyridines. This reaction allows for the coupling of vinylpyridines with various aryl boronic acids. researchgate.net
An efficient method for this transformation involves the use of a palladium(II) trifluoroacetate (B77799) catalyst in the presence of 1,10-phenanthroline (B135089) as a ligand and silver(I) oxide as an oxidant. researchgate.net The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) under an oxygen atmosphere. These conditions promote the formation of aryl vinyl pyridine products as single stereoisomers in moderate to good yields. researchgate.net While this methodology has been demonstrated for vinylpyridines, its direct application to substrates bearing a nitrile group, such as in the synthesis of this compound, would require consideration of the nitrile group's compatibility with the catalytic system.
The general scheme for the palladium-catalyzed oxidative Heck coupling of a vinylpyridine with an aryl boronic acid is presented below:
Scheme 1: Palladium-Catalyzed Oxidative Heck Coupling of Vinylpyridine
Detailed research findings have shown the effectiveness of this method for various substituted vinylpyridines and aryl boronic acids. researchgate.net The reaction conditions and yields for the coupling of 2-vinylpyridine (B74390) with different aryl boronic acids are summarized in the following table.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(trans-2-Phenylvinyl)pyridine | 78 |
| 2 | 4-Methylphenylboronic acid | 2-(trans-2-(p-Tolyl)vinyl)pyridine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-(trans-2-(4-Methoxyphenyl)vinyl)pyridine | 75 |
| 4 | 4-Chlorophenylboronic acid | 2-(trans-2-(4-Chlorophenyl)vinyl)pyridine | 68 |
| Data derived from a study on the oxidative Heck coupling of vinyl pyridines. researchgate.net |
Radical-Mediated Synthetic Pathways to this compound Derivatives
Radical-mediated reactions offer alternative pathways for the synthesis of complex molecules, often under mild conditions. The introduction of a cyano group onto a pyridine ring can be achieved through radical cyanation reactions. While direct radical cyanation of 5-vinylpyridine to produce this compound is not extensively documented, related radical-mediated C-C bond cleavage and cyanation reactions provide a conceptual framework. nih.gov
One such approach involves the enantioselective ring-opening cyanation of cycloketone oxime esters, which proceeds via a radical pathway. nih.gov This method utilizes photoredox and copper catalysis to generate chiral dinitriles. The mechanism involves the formation of a benzylic radical through C-C bond cleavage, which is then trapped by a copper-cyanide species. nih.gov The adaptation of such a radical cyanation strategy to a vinylpyridine substrate would be a novel approach to this compound.
Furthermore, cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) presents a method for the cyanation of alkoxy arenes, which could potentially be adapted for appropriately substituted pyridine precursors. researchgate.net This reaction employs a photoredox catalyst and a cyanide source to achieve C-O bond functionalization. researchgate.net
Emerging Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of cyanopyridine derivatives, several green approaches have been reported, which could potentially be applied to the synthesis of this compound.
One notable green approach is the use of aqueous media for chemical transformations. The synthesis of vinylpyridines can be carried out in aqueous formaldehyde (B43269), followed by dehydration, which can be considered a step towards a greener process. guidechem.comwikipedia.org While not entirely catalyst-free, the use of water as a solvent is a significant improvement over volatile organic solvents.
Catalyst-free, or solvent-free, multicomponent reactions are another hallmark of green chemistry. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved under solvent-free conditions using recyclable nanocatalysts or microwave irradiation. rsc.org These methods offer advantages such as high yields, short reaction times, and simple purification processes. researchgate.net For instance, a one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been reported using a nanostructured diphosphate (B83284) catalyst under solvent-free conditions at 80 °C. mdpi.com
The following table summarizes some green synthetic approaches for cyanopyridine derivatives that could be conceptually extended to the synthesis of this compound.
| Method | Key Features | Reactants | Catalyst | Solvent | Yield (%) | Reference |
| Nanocatalyst Synthesis | Solvent-free, recyclable catalyst | Aromatic aldehydes, malononitrile, ketones, ammonium (B1175870) acetate | Fe₃O₄@THAM-Mercaptopyrimidine | None | High | |
| Microwave-Assisted Synthesis | Solvent-free, rapid | Arylidenemalanonitriles, ketones, ammonium acetate | None | None | Improved | rsc.org |
| Heterogeneous Catalysis | Solvent-free, reusable catalyst | Aromatic aldehydes, malononitrile, methyl ketone/cyclohexanone, ammonium acetate | Nanostructured Na₂CaP₂O₇ | None | 84-94 | mdpi.com |
| Multicomponent Reaction | Ecofriendly catalyst | 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohols | Doped animal bone meal | Ethanol | 80-92 | researchgate.net |
These emerging green methodologies highlight a shift towards more sustainable synthetic practices in the field of heterocyclic chemistry.
Reaction Mechanisms and Organic Transformations of 5 Vinylpyridine 2 Carbonitrile
C–H Functionalization Studies on the Pyridine (B92270) Ring System
The direct functionalization of C–H bonds on the pyridine ring of 5-Vinylpyridine-2-carbonitrile represents a powerful strategy for molecular elaboration, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. sigmaaldrich.com The electronic properties of the pyridine ring, which is electron-deficient, and the presence of the vinyl and cyano substituents, dictate the regioselectivity of these transformations.
Research into the C–H functionalization of pyridine derivatives has established several methodologies that are applicable to a substrate like this compound. rsc.org Directed C–H activation, utilizing a coordinating group to guide a transition metal catalyst to a specific C–H bond, is a prominent strategy. nih.gov For pyridine-containing molecules, the nitrogen atom itself can act as a directing group. In the case of this compound, the pyridine nitrogen can direct functionalization to the C6 position.
Furthermore, the development of enantioselective C–H functionalization using chiral ligands in combination with transition-metal catalysts has enabled the synthesis of chiral pyridine derivatives. mdpi.com For instance, the use of amino acid ligands with palladium catalysts has been shown to effect enantioselective C(sp²)–H functionalization. mdpi.com While specific studies on this compound are not extensively documented, the principles established for other substituted pyridines provide a framework for predicting its behavior. The presence of the electron-withdrawing 2-carbonitrile group would likely influence the reactivity and regioselectivity of such transformations.
Table 1: Potential C–H Functionalization Reactions on Pyridine Analogs
| Reaction Type | Catalyst/Reagents | Expected Product on this compound | Reference |
| Alkylation | Pd(OAc)₂, Amino Acid Ligand, Alkyl Halide | Alkylation at C6 | mdpi.com |
| Arylation | Ru(II) catalyst, Aryl Boronic Acid | Arylation at C6 | rsc.org |
| Alkenylation | Rh(III) catalyst, Alkene | Alkenylation at C4 | rsc.org |
Cycloaddition Reactions involving the Vinyl and Nitrile Moieties
The vinyl group and the carbonitrile group of this compound are both capable of participating in various cycloaddition reactions, providing access to complex polycyclic and heterocyclic structures.
[4+1] and [5+2] Cycloaddition Pathways
While specific examples of [4+1] and [5+2] cycloadditions involving this compound are not prevalent in the literature, the reactivity of related vinylpyridines suggests potential pathways. For instance, vinylpyridines can act as the four-atom component in [4+2] cycloadditions. nih.gov The concept of [5+2] cycloadditions is a powerful tool for the synthesis of seven-membered rings, a common motif in natural products. nih.gov These reactions often involve the use of vinylcyclopropanes or oxidopyrylium ylides as the five-atom component. The vinyl group of this compound could potentially serve as the two-atom component in such reactions.
Copper(I)-promoted cycloaddition reactions have been reported for pyridine-2-carbonitrile (B1142686) with ketones, suggesting the nitrile group can be activated for cyclization. electronicsandbooks.com This indicates that the nitrile group in this compound could also participate in cycloaddition reactions under appropriate catalytic conditions.
Diastereoselective and Enantioselective Transformations
The development of stereoselective cycloaddition reactions is a major focus in organic synthesis. For vinylpyridines, enantioselective radical conjugate addition reactions have been reported using dual visible-light photoredox and chiral phosphoric acid catalysis. chinesechemsoc.org This approach could potentially be applied to this compound to achieve enantioselective functionalization of the vinyl group.
Furthermore, visible-light-promoted [3+2]-cycloadditions for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives have been developed, highlighting the utility of a nitrile group in facilitating such transformations and achieving diastereoselectivity. acs.org Enantioselective [2+2] photocycloaddition reactions have also been accomplished using chiral Brønsted acids as catalysts, which could be a viable strategy for the vinyl group of this compound. researchgate.net
Table 2: Potential Stereoselective Cycloadditions on Vinylpyridine Analogs
| Reaction Type | Catalyst/Reagents | Stereochemical Outcome | Potential Product with this compound | Reference |
| Radical Conjugate Addition | Photoredox catalyst, Chiral Phosphoric Acid | Enantioselective | Chiral functionalized vinyl group | chinesechemsoc.org |
| [3+2] Cycloaddition | Photoredox catalyst (Eosin Y) | Diastereoselective | Cyclopentane-fused pyridine | acs.org |
| [2+2] Photocycloaddition | Chiral Brønsted Acid | Enantioselective | Cyclobutane-fused pyridine | researchgate.net |
Nucleophilic Additions and Substitutions on the Carbonitrile Group
The carbonitrile group in this compound is an electrophilic center that can undergo nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, allowing for its conversion into a variety of other functional groups. The general mechanism involves the addition of a nucleophile to the carbon atom of the C≡N triple bond. masterorganicchemistry.com
Given the conjugated system in this compound, nucleophilic attack can also occur at the β-carbon of the vinyl group in a conjugate or 1,4-addition fashion. libretexts.org The outcome of the reaction (1,2-addition to the nitrile vs. 1,4-addition to the vinyl group) depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles often prefer 1,4-addition.
Conjugate addition reactions of various nucleophiles to vinylpyridines are well-documented. bath.ac.uk For instance, the introduction of a nitrile group via conjugate addition of lithium cyanide to a vinylpyridine moiety has been reported. bath.ac.uk This suggests that the vinyl group of this compound is susceptible to such additions.
Oxidative Transformations and Reductive Processes
The functional groups present in this compound allow for a range of oxidative and reductive transformations. The pyridine ring nitrogen can be oxidized to an N-oxide using peracids. wikipedia.org This transformation can alter the electronic properties of the ring, facilitating subsequent reactions.
The vinyl group can undergo oxidative cleavage or epoxidation. Palladium-catalyzed oxidative Heck coupling of vinyl pyridines with aryl boronic acids has been reported, providing a method for the synthesis of arylated vinyl pyridines. researchgate.net This reaction proceeds with a palladium catalyst and an oxidant.
The carbonitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid under appropriate conditions. The reduction of nitriles is a common transformation, often accomplished using reducing agents like lithium aluminum hydride or catalytic hydrogenation. General methods for the oxidation and reduction of organic compounds are well-established and can be applied to this compound. psu.edu
Table 3: Potential Oxidative and Reductive Transformations
| Transformation | Reagents | Resulting Functional Group | Reference |
| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine-N-oxide | wikipedia.org |
| Oxidative Heck Coupling | Pd(TFA)₂, 1,10-phenanthroline (B135089), Ag₂O, Aryl boronic acid | Arylated vinyl group | researchgate.net |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Primary amine | psu.edu |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid | msu.edu |
Computational and Theoretical Investigations of 5 Vinylpyridine 2 Carbonitrile
Quantum Mechanical (QM) Studies
No dedicated quantum mechanical studies on 5-Vinylpyridine-2-carbonitrile were identified. Research on analogous compounds, however, demonstrates the potential of these methods. For instance, DFT has been widely used to investigate the electronic properties of various pyridine (B92270) derivatives. derpharmachemica.combohrium.com Such studies often calculate frontier molecular orbital energies (HOMO and LUMO) to predict reactivity and electronic behavior. derpharmachemica.comfrontiersin.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity
There are no specific DFT studies detailing the electronic structure and reactivity of this compound. In studies on similar molecules like pyridine-3-carbonitrile (B1148548) and other pyridine derivatives, DFT at levels such as B3LYP/6-31G(d,p) is employed to calculate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges to correlate with experimental observations of reactivity or biological activity. derpharmachemica.comresearchgate.net These analyses help in understanding sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Computational Prediction of Reaction Mechanisms and Transition States
Specific computational predictions of reaction mechanisms and transition states involving this compound are not available in the reviewed literature. For related systems, DFT is a common tool to elucidate reaction pathways, such as the hydrolysis of metal complexes with pyridine-containing ligands or to understand regioselectivity in reactions. mdpi.comrsc.org These studies often involve locating transition state geometries and calculating activation energies to support or predict experimental outcomes. mdpi.comarxiv.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
No literature was found describing MM or MD simulations specifically for this compound or its polymeric systems.
Modeling Intermolecular Interactions in Polymer Systems
There are no published models of intermolecular interactions in polymer systems derived from this compound. However, MD simulations have been used to study polymers of the related compound, 2-vinylpyridine (B74390). For example, coarse-grained models for poly(2-vinylpyridine) have been developed to study chain conformation and dynamics. mdpi.com Other studies have used MD to investigate the interactions between 2-vinylpyridine, as a functional monomer, and other molecules in the context of molecularly imprinted polymers, often highlighting the role of hydrogen bonding. watersa.netfao.orgscielo.org.za Furthermore, interactions between poly(2-vinylpyridine) and silica (B1680970) nanoparticles have been explored, identifying hydrogen bonds as a key factor in the interfacial layer. researchgate.net
Conformational Analysis and Stability Studies
A specific conformational analysis of this compound using computational methods is not documented in the available research. Conformational analysis is a standard computational technique, often employing molecular mechanics, to determine the low-energy structures of flexible molecules, which is crucial for understanding their physical properties and reactivity. wuxiapptec.comyoutube.com
In Silico Design and Optimization for Material Science Applications
There is no evidence of specific in silico design and optimization studies of this compound for material science applications. Such studies on other pyridine carbonitrile or pyrimidine-5-carbonitrile derivatives are typically aimed at designing molecules with specific biological activities, such as enzyme inhibitors, rather than for material science. nih.govnih.gov The broader field of material science does utilize in silico design to predict the properties of novel materials, but this has not been specifically applied to the target compound in the available literature.
Advanced Materials Applications and Catalytic Roles of 5 Vinylpyridine 2 Carbonitrile Derivatives
Integration into Functional Polymeric Materials
The polymerization of 5-Vinylpyridine-2-carbonitrile yields a polymer with a versatile backbone decorated with reactive and responsive pendant groups. The presence of both pyridine (B92270) and nitrile moieties allows for multiple non-covalent and covalent interactions, making the polymer an attractive candidate for integration into a variety of functional material systems.
Polymers that can alter their physical or chemical properties in response to external stimuli are classified as "smart" or "stimuli-responsive" materials. rsc.orgmdpi.com The pyridine group is a well-known pH-responsive moiety. In acidic conditions, the lone pair of electrons on the pyridine nitrogen becomes protonated, leading to a change from a neutral, relatively hydrophobic state to a positively charged, hydrophilic polyelectrolyte. mdpi.comresearchgate.net This transition causes significant conformational changes in the polymer chains, such as swelling or collapsing, which can be harnessed for various applications.
Polymers based on vinylpyridine, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), are known to undergo a phase transition at a pH below 5 due to this protonation effect. mdpi.comnih.gov It is therefore anticipated that poly(this compound) would exhibit similar pH-responsive behavior. This property is fundamental to the design of systems for controlled drug delivery, where a change in pH could trigger the release of an encapsulated payload, or for creating surfaces with tunable wettability. idu.ac.idrsc.org The presence of the nitrile group may further modulate the pKa and solvency of the polymer, offering a route to fine-tune its responsive characteristics.
Table 1: Potential Stimuli-Response in Poly(this compound)
| Stimulus | Responsive Functional Group | Expected Polymer Response | Potential Application |
|---|---|---|---|
| pH (Acidic) | Pyridine Ring | Protonation, increased hydrophilicity, chain swelling. mdpi.comresearchgate.net | Controlled release systems, smart surfaces, sensors. nih.govidu.ac.id |
| Metal Ions | Pyridine and Nitrile Groups | Chelation, cross-linking, conformational change. nih.govmdpi.com | Sensors, responsive gels. |
| Solvent Polarity | Pyridine and Nitrile Groups | Changes in solubility and chain conformation. nih.gov | Smart membranes, separation processes. |
The development of efficient adsorbents for the removal of pollutants, particularly heavy metals from wastewater, is a critical area of environmental science. nih.govoaes.cc Polymeric adsorbents are advantageous due to their high surface area, chemical stability, and potential for regeneration. researchgate.net The efficacy of these polymers often relies on the presence of chelating functional groups that can bind to target ions.
Vinylpyridine-based polymers have been extensively studied as adsorbents because the nitrogen atom of the pyridine ring acts as an effective binding site for various metal ions. nih.govresearchgate.net The this compound monomer offers two such binding sites: the pyridine nitrogen and the nitrogen of the nitrile group. This dual-functionality suggests that poly(this compound) could exhibit high affinity and selectivity for metal ions. The combination of a borderline Lewis base (pyridine) and a weak Lewis base (nitrile) could be particularly effective for the adsorption of a range of heavy and precious metals. mdpi.com Chelating resins are often synthesized from vinylpyridine monomers for the selective removal of pollutants over traditional ion-exchange resins. nih.govresearchgate.net Porous monoliths or beads made from this polymer could be used in columns for separation and purification processes. mdpi.comiaea.org
Organic-inorganic hybrid materials combine the properties of a flexible polymer matrix with the functional or structural characteristics of an inorganic component, such as silica (B1680970) (SiO₂), or metal/metal oxide nanoparticles. rsc.orgnih.gov The pyridine ring in poly(vinylpyridines) is highly effective at coordinating with a wide range of metal ions and forming stable complexes. mdpi.com This makes polymers like poly(this compound) excellent candidates for creating Class II hybrid materials, where strong chemical interactions exist between the organic and inorganic phases.
By mixing a solution of the polymer with inorganic precursors or pre-formed nanoparticles, the pyridine groups can anchor the inorganic component, ensuring its uniform dispersion within the polymer matrix and preventing agglomeration. nih.govmdpi.com This approach has been used to create:
Nanocomposites with tailored mechanical properties: The interaction between silica nanoparticles and poly(2-vinylpyridine) has been shown to be controllable by the choice of solvent, affecting the material's thermomechanical behavior. nih.gov
Catalytically active hybrids: Silver nanoparticles have been encapsulated within poly(4-vinylpyridine) microgels, combining the properties of the polymer and the metal. pku.edu.cn
Enhanced ionic conductivity materials: The complexation of poly(vinylpyridine) with copper iodide has been shown to significantly increase ionic conductivity. mdpi.com
The dual nitrogen sites in poly(this compound) could offer even stronger or more versatile coordination, making it a promising component for advanced hybrid materials in electronics, optics, and catalysis. rsc.orgmdpi.com
Catalytic Applications in Organic Synthesis
The unique chemical structure of this compound derivatives makes them suitable for several catalytic applications, either as the primary catalytic species or as a robust support for other catalysts.
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable in industrial processes because they can be easily separated from the reaction mixture and recycled. ijcce.ac.ir The basicity of the pyridine ring, stemming from the lone pair of electrons on the nitrogen atom, allows poly(vinylpyridine) derivatives to function as solid basic catalysts. ijcce.ac.irmdpi.com
Poly(4-vinylpyridine) has been demonstrated as an effective and recyclable heterogeneous base catalyst for various organic reactions, such as multi-component syntheses of pyran derivatives. ijcce.ac.ir Similarly, chitosan-grafted-poly(4-vinylpyridine) has been used for Michael additions. mdpi.com The catalytic activity arises from the ability of the pyridine nitrogen to act as a proton acceptor or a Lewis base. Poly(this compound), when cross-linked to form an insoluble polymer network, could be employed in a similar fashion. Its advantages would include ease of separation, reduced reactor corrosion, and minimized product contamination compared to soluble base catalysts like pyridine or triethylamine.
The ability of the pyridine group to act as a ligand for transition metals is widely exploited to create high-performance heterogeneous catalysts. mdpi.compolysciences.com In this approach, the polymer serves as a solid support to immobilize catalytically active metal nanoparticles or complexes. rsc.org This prevents the metal from leaching into the product and allows the catalyst to be reused. nih.gov
Table 2: Applications of Poly(vinylpyridine) Derivatives in Catalysis
| Catalysis Type | Role of Polymer | Metal (if applicable) | Example Reaction Type | Reference |
|---|---|---|---|---|
| Heterogeneous Base Catalysis | Acts as a solid base | N/A | Michael Additions, Condensations | ijcce.ac.irmdpi.com |
| Metal-Supported Catalysis | Ligand/Support for metal nanoparticles | Pd, Cu, Au, Fe | Hydrogenation, Suzuki-Miyaura, Heck Reactions | nih.govresearchgate.netmdpi.com |
| Organocatalysis | Chiral scaffold or basic catalyst | N/A | Asymmetric alkylation, Cascade reactions | uni-giessen.denih.gov |
Poly(vinylpyridine) polymers have been successfully used as supports for palladium, copper, and iron catalysts in reactions like hydrogenation, cross-coupling, and oxidation. mdpi.commdpi.commdpi.com For instance, palladium nanoparticles supported on polyvinylpyridine are effective in Heck-type reactions. mdpi.com The strong coordination of the pyridine nitrogen stabilizes the metal nanoparticles and prevents their aggregation, maintaining high catalytic activity over multiple cycles. researchgate.net Given its structure, poly(this compound) is expected to be an excellent support material, potentially offering enhanced stability or modified electronic properties to the supported metal due to the additional nitrile group.
In the field of organocatalysis, small organic molecules are used to catalyze reactions, often with high stereoselectivity. uni-giessen.denih.gov Chiral amines and pyridine derivatives are prominent classes of organocatalysts. nih.gov While not inherently chiral, the polymer backbone of poly(this compound) provides a scaffold onto which chiral catalytic moieties could be attached. Furthermore, the basic pyridine sites can participate directly in catalytic cycles, for example, in enamine or iminium ion-based asymmetric photocatalysis. nih.gov
Research on Recyclability and Green Catalysis of this compound Derivatives Remains Undocumented
Despite a thorough review of available scientific literature, no specific research findings on the recyclability and application in green catalysis paradigms of catalysts derived from This compound have been identified. The current body of public-domain research does not appear to cover the synthesis of polymers or coordination complexes from this specific compound for use as recyclable catalysts.
The principles of green chemistry emphasize the development of catalysts that can be easily separated from reaction mixtures and reused over multiple cycles, thereby minimizing waste and improving economic efficiency. Polymeric supports and ligands derived from vinyl-substituted monomers are a significant area of this research.
Investigations into related isomers, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), have shown promise in this field. These polymers and their copolymers have been successfully used as supports for metal catalysts and as basic catalysts in a variety of organic reactions. Studies on these materials frequently highlight their recyclability, demonstrating their potential to be used in multiple reaction runs with minimal loss of activity. For example, catalysts based on poly(4-vinylpyridine) have been described as efficient, heterogeneous, and recyclable for various condensation reactions. ijcce.ac.ir Similarly, metal complexes immobilized on poly(4-vinylpyridine) have been shown to be reusable for hydrogenation and reduction reactions. researchgate.net
However, the unique structural and electronic properties conferred by the nitrile group at the 2-position and the vinyl group at the 5-position of the pyridine ring in This compound mean that data from its isomers cannot be extrapolated. The specific influence of this substitution pattern on the compound's ability to form stable, active, and recyclable catalytic species has not been explored in the available literature.
Therefore, the section on "Recyclability and Green Catalysis Paradigms" for This compound derivatives cannot be substantiated with any detailed research findings or data tables at this time. This represents a notable gap in the current scientific knowledge regarding the catalytic applications of substituted vinylpyridines.
Analytical Methodologies for Characterization and Mechanistic Elucidation
The structural and physicochemical properties of 5-Vinylpyridine-2-carbonitrile are established through a suite of analytical techniques. These methodologies are crucial for confirming the identity, purity, and behavior of the compound under various conditions.
Future Research Directions and Outlook
Unexplored Synthetic Pathways and Scalable Production
While classical methods for pyridine (B92270) synthesis, such as the Hantzsch condensation or cycloaddition reactions, provide a foundational approach, future research should focus on more efficient, sustainable, and scalable routes to 5-Vinylpyridine-2-carbonitrile and its derivatives. nih.gov
Key Research Objectives:
Continuous Flow Synthesis: The development of continuous flow processes could offer significant advantages over traditional batch production, including enhanced safety, improved reaction control, higher yields, and easier scalability. acs.org Investigating the transition of known synthetic steps to a flow chemistry setup represents a critical research direction.
Catalytic C-H Functionalization: Exploring late-stage C-H functionalization of simpler, pre-existing pyridine scaffolds offers a more atom-economical approach. Research into regioselective vinylation and cyanation of pyridine rings using transition-metal catalysis could provide novel and direct synthetic pathways.
Novel Cycloaddition Strategies: Less common methods, such as cycloadditions involving electron-rich oxazoles and acrylates or pyrones with nitriles, could be explored to construct the specific substitution pattern of this compound, potentially offering access to a wider range of analogues. nih.gov
Biocatalysis: The use of engineered enzymes for the synthesis of functionalized pyridines is a nascent but highly promising field. Future work could focus on identifying or developing enzymes capable of catalyzing the key bond-forming reactions required for the synthesis of the target molecule.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Continuous Flow Chemistry | Scalability, Safety, High Throughput, Process Control acs.org | Reaction optimization for flow conditions, Equipment cost |
| C-H Functionalization | Atom Economy, Reduced Step Count | Regioselectivity, Catalyst development, Substrate scope |
| Novel Cycloadditions | Access to unique analogues, Milder conditions nih.gov | Substrate availability, Reaction scope and limitations |
| Biocatalysis | High Selectivity, Green Chemistry Principles | Enzyme discovery and engineering, Process optimization |
Novel Polymer Architectures and Advanced Composites
The vinyl group of this compound makes it an ideal monomer for polymerization. Modern controlled polymerization techniques can be leveraged to create polymers with precisely defined architectures, leading to materials with tailored properties. sigmaaldrich.com
Future Research Areas:
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) should be systematically applied to this compound. sigmaaldrich.commdpi.com This would enable the synthesis of homopolymers and block copolymers with controlled molecular weights and low dispersity.
Advanced Architectures: Research should extend beyond linear polymers to more complex macromolecular structures such as star polymers, polymer brushes, and dendritic polymers. mdpi.comnih.gov The pyridine and nitrile functionalities can serve as points for grafting or further reactions.
Functional Copolymers: Copolymerization of this compound with other functional monomers (e.g., styrene (B11656), acrylates, methacrylates) could yield materials with a combination of properties, such as tailored solubility, thermal stability, and mechanical strength. kpi.ua
Nanocomposites: The pyridine moiety is an excellent ligand for metal ions and a binding site for nanoparticles. Future work should explore the creation of advanced composites by incorporating materials like carbon nanotubes, graphene, or metal oxide nanoparticles into a poly(this compound) matrix. mdpi.com These composites could exhibit enhanced electrical, thermal, or mechanical properties.
| Polymerization Technique | Potential Architectures | Resulting Material Properties |
| ATRP/RAFT/NMP | Homopolymers, Block Copolymers sigmaaldrich.commdpi.com | Controlled molecular weight, Defined end-groups |
| Grafting Polymerization | Polymer Brushes, Star Polymers mdpi.com | High functional density, Unique solution behavior |
| Random Copolymerization | Statistical Copolymers kpi.ua | Tunable glass transition temperature, Modified surface energy |
| Composite Formation | Nanoparticle-Polymer Hybrids mdpi.com | Enhanced conductivity, Improved mechanical strength |
Emerging Catalytic Functions and Sustainable Processes
The inherent functionalities of this compound suggest its potential use in catalysis, contributing to the development of more sustainable chemical processes. researchgate.nettranspublika.com
Prospective Research Thrusts:
Polymer-Supported Catalysis: Polymers derived from this compound can serve as scaffolds for catalytically active species. The pyridine units can act as ligands to immobilize transition metal catalysts, facilitating catalyst recovery and reuse, a key principle of green chemistry. sels-group.eu
Organocatalysis: The pyridine nitrogen atom itself can function as a basic organocatalyst. Research could explore the catalytic activity of the monomer or its polymers in reactions such as Michael additions, aldol (B89426) reactions, or acyl transfer reactions.
Sustainable Feedstock Conversion: Developing catalytic systems based on this molecule for the conversion of biomass into value-added chemicals is a significant area of future research. sels-group.euukcatalysishub.co.uk The unique electronic and steric properties of the substituted pyridine ring could offer novel reactivity.
Photocatalysis: The conjugated π-system of the pyridine ring could be exploited in the design of novel photocatalysts. Upon suitable modification or complexation, materials derived from this compound could be investigated for applications in light-driven chemical transformations, such as CO2 reduction. rsc.org
Multiscale Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties of molecules and materials, guiding experimental efforts and accelerating the design of new systems. lenus.ie
Key Computational Approaches:
Quantum Chemistry (DFT): Density Functional Theory (DFT) can be used to investigate the electronic structure of this compound, predict its reactivity, and elucidate reaction mechanisms for its synthesis. mdpi.com This can help in optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics (MD): MD simulations, at both all-atom and coarse-grained levels, can predict the morphology and self-assembly behavior of polymers derived from this compound. aip.orgnih.gov This is crucial for designing materials with specific nanostructures for applications in areas like drug delivery or nanotechnology.
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the molecular structure of copolymers and composites containing this compound with their macroscopic properties. This enables the predictive design of materials with desired characteristics.
Catalyst Design: Computational screening can be employed to predict the binding affinity of the pyridine and nitrile groups for different metal centers, aiding in the rational design of novel catalysts for specific chemical transformations.
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Synthetic mechanism studies mdpi.com | Reaction pathways, Activation energies, Spectroscopic properties |
| Molecular Dynamics (MD) | Polymer self-assembly simulation aip.orgnih.gov | Polymer morphology, Phase behavior, Mechanical properties |
| QSPR | Material property prediction | Correlation of structure with thermal, mechanical, and optical properties |
| Virtual Screening | Catalyst and material design | Binding affinities, Interaction energies |
Interdisciplinary Research at the Interface of Materials and Organic Chemistry
The most significant breakthroughs involving this compound are likely to emerge from collaborative research that spans the traditional boundaries between organic chemistry and materials science. hereon.de
Opportunities for Interdisciplinary Synergy:
Smart Materials: The pyridine unit offers pH-responsiveness, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional stimuli-responsive handles. This opens avenues for creating "smart" polymers and hydrogels that respond to changes in their environment.
Organic Electronics: Functionalized pyridines are building blocks in materials for organic electronics. researchgate.net Research could focus on synthesizing well-defined oligomers and polymers of this compound for applications in organic thin-film transistors (OTFTs) or as components in dye-sensitized solar cells (DSSCs). rsc.org
Biomaterials: The biocompatibility of pyridine-containing polymers makes them interesting candidates for biomedical applications. nih.gov Future work could explore the use of materials derived from this compound for drug delivery systems, tissue engineering scaffolds, or as coatings for medical devices. lenus.ienih.gov
Membrane Science: The controlled architecture of copolymers containing this compound could be used to fabricate advanced membranes for gas separation or water purification, where the polar nitrile and pyridine groups can influence permeability and selectivity.
Q & A
Q. What are the recommended synthesis routes for 5-Vinylpyridine-2-carbonitrile, and how can experimental reproducibility be ensured?
Answer: The synthesis of nitrile-containing heterocycles like this compound typically involves multi-step reactions, such as cyanoalkylation of pyridine derivatives or cyclization of pre-functionalized precursors. To ensure reproducibility:
- Use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients).
- Document reagent purity (e.g., anhydrous solvents, catalyst batch details).
- Validate intermediates via spectroscopic techniques (e.g., H NMR, IR for nitrile confirmation).
- Reference established protocols for nitrile synthesis, such as those applied to structurally similar compounds like 5-(Hydroxymethyl)furan-2-carbonitrile, which emphasize rigorous purification steps .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation: Work in a fume hood to prevent inhalation of volatile byproducts .
- Containment: Use dry sand or inert absorbents for spills to avoid environmental contamination .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .
- Storage: Keep containers tightly sealed in a ventilated, cool area away from ignition sources .
Q. How can computational methods predict the electronic properties of this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling nitrile-containing compounds. Key steps:
- Optimize molecular geometry using gradient-corrected exchange-correlation functionals .
- Include exact exchange terms to improve accuracy in thermochemical properties (e.g., ionization potentials, electron affinity) .
- Validate results against experimental spectroscopic data (e.g., UV-Vis absorption bands).
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved during structural characterization?
Answer:
- Multi-technique validation: Cross-reference NMR (H, C), IR (C≡N stretch ~2200 cm), and mass spectrometry (molecular ion peak).
- DFT-assisted analysis: Compare computed vibrational frequencies (e.g., using Gaussian or ORCA software) with experimental IR/Raman spectra to resolve ambiguities in nitrile or vinyl group assignments .
- Crystallography: If single crystals are obtainable, X-ray diffraction provides definitive bond-length and angle data .
Q. What strategies optimize the regioselectivity of vinylpyridine derivatives in cross-coupling reactions?
Answer:
- Catalyst tuning: Use palladium-based catalysts (e.g., Pd(PPh)) with electron-donating ligands to enhance vinyl group reactivity.
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings.
- Steric control: Introduce bulky substituents on the pyridine ring to direct coupling to the 5-position .
Q. How can conflicting thermochemical data from DFT calculations and experimental measurements be reconciled?
Answer:
- Functional selection: Hybrid functionals (e.g., B3LYP) with 15–20% exact exchange improve agreement with experimental atomization energies (average deviation <3 kcal/mol) .
- Basis set adequacy: Use triple-zeta basis sets (e.g., def2-TZVP) for accurate electron correlation modeling .
- Empirical corrections: Apply scaling factors to vibrational frequencies or zero-point energy adjustments .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining purity?
Answer:
- Flow chemistry: Continuous reactors minimize exothermic risks and improve yield consistency.
- In-line monitoring: Use FTIR or HPLC to track nitrile formation and byproduct generation in real time.
- Green chemistry principles: Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Methodological Notes
- Data Reproducibility: Follow CONSORT-EHEALTH guidelines by disclosing software (e.g., Gaussian for DFT), reaction parameters, and raw spectral data .
- Contradiction Analysis: Apply triangulation (e.g., computational, experimental, crystallographic) to resolve conflicting results .
- Safety Compliance: Adhere to JIS Z 7253:2019 standards for spill management and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
